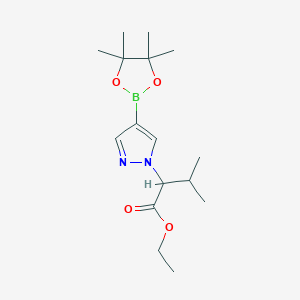

Ethyl 3-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)butanoate

Description

Ethyl 3-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate is a boron-containing heterocyclic compound featuring a pyrazole ring substituted with a pinacol boronate ester and an ethyl 3-methylbutanoate side chain. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryls and complex organic molecules for pharmaceuticals and materials science .

Properties

IUPAC Name |

ethyl 3-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BN2O4/c1-8-21-14(20)13(11(2)3)19-10-12(9-18-19)17-22-15(4,5)16(6,7)23-17/h9-11,13H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPLFCYDXOMUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C(C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)butanoate is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on diverse research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Ethyl butanoate backbone

- Pyrazole ring which is known for its diverse biological activities

- Dioxaborolane moiety , which may contribute to its reactivity and interaction with biological targets

The molecular formula is with a molecular weight of approximately 290.16 g/mol. The presence of the boron atom in the dioxaborolane structure is particularly noteworthy as boron compounds often exhibit unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route generally includes:

- Formation of the pyrazole derivative.

- Introduction of the dioxaborolane group through boronation reactions.

- Final esterification to yield the target compound.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole rings exhibit anticancer activity by inhibiting various cancer cell lines. For instance:

- In vitro studies demonstrated that derivatives of pyrazole can induce apoptosis in cancer cells by activating cell death pathways .

- This compound has shown promise in modulating signaling pathways associated with cancer progression.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic processes:

- DDRs (Discoidin Domain Receptors) : Compounds similar to this compound have been shown to inhibit DDRs effectively . This inhibition can lead to reduced fibrosis and improved therapeutic outcomes in related diseases.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

- Preliminary data suggests low toxicity levels in cellular models .

- The presence of the dioxaborolane group may enhance solubility and bioavailability compared to other pyrazole derivatives.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)butanoate exhibits potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. Research indicates that modifications in the pyrazole structure can lead to enhanced activity against specific cancer cell lines .

Case Study: Anticancer Activity

A study evaluated various pyrazole derivatives for their cytotoxic effects on human colorectal cancer cells. The results demonstrated that certain modifications significantly improved the compounds' efficacy against cancer cells, suggesting that this compound may similarly exhibit promising activity .

Materials Science

The compound's unique boron-containing structure allows for potential applications in materials science, particularly in the development of novel polymers and composites. Boron compounds are known for their ability to enhance thermal stability and mechanical properties in polymer matrices.

Research Insights

Recent studies have explored the incorporation of boron-containing compounds into polymer systems to improve fire resistance and mechanical strength. This compound could serve as a valuable additive in such formulations .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

a) Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS 1201657-32-0)

- Key Differences: Ester Chain: Propanoate (C3) vs. butanoate (C4) in the target compound. Substituent Position: 2-Methyl on the propanoate chain vs. 3-methyl on the butanoate chain.

- Impact: Reduced steric hindrance in the propanoate derivative may enhance reactivity in cross-coupling reactions . Molecular weight: 308.18 g/mol (C15H25BN2O4) .

b) Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate (CAS 1940181-10-1)

- Key Differences: Ester Group: Methyl vs. ethyl in the target compound. Substituent Position: 2-Position of the butanoate chain vs. 3-methyl.

- Impact :

c) Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate (CAS 864754-16-5)

Functional Group and Reactivity Comparisons

a) Boronate Ester Stability

- Target Compound : The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ensures stability under ambient conditions but is susceptible to hydrolysis under acidic or aqueous conditions .

- Analogues : Similar stability profiles are observed in compounds like 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS 1046832-21-6), where aryl-substituted boronates show enhanced air stability .

b) Reactivity in Cross-Coupling Reactions

- Target Compound : Compatible with palladium-catalyzed Suzuki-Miyaura coupling, as demonstrated in for analogous pyrazole-boronate esters .

- Analogues: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (CAS 1392140-97-4) lacks the pyrazole ring, limiting its utility in forming nitrogen-containing biaryls .

Physicochemical Properties

*Estimated based on structural similarity.

Preparation Methods

Pyrazole Ring Formation

Pyrazole synthesis typically employs cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this substrate:

-

Hydrazine (NH2NH2) reacts with ethyl 3-methyl-2-(3-oxobut-1-en-1-yl)butanoate in ethanol under reflux (12–18 hours).

-

The reaction proceeds via a [3+2] cycloaddition mechanism, yielding the pyrazole core.

Optimization Note : Substituent positioning on the pyrazole is critical. Steric hindrance from the methyl group necessitates elevated temperatures (80–100°C) and catalytic acetic acid to accelerate cyclization.

Esterification and Functionalization

The ethyl ester group is introduced via Fischer esterification :

-

3-Methyl-2-(1H-pyrazol-1-yl)butanoic acid is refluxed with excess ethanol and sulfuric acid (H2SO4) as a catalyst.

-

Yield: 75–85% after purification by vacuum distillation.

Introduction of the Pinacol Boronate Group

Miyaura Borylation

The boronate group is installed via palladium-catalyzed borylation of a halogenated pyrazole intermediate:

Step 1: Halogenation

-

Ethyl 3-methyl-2-(4-iodo-1H-pyrazol-1-yl)butanoate is prepared by treating the pyrazole with N-iodosuccinimide (NIS) in DMF at 0°C.

Step 2: Borylation

-

Bis(pinacolato)diboron (B2Pin2) reacts with the iodopyrazole in the presence of PdCl2(dppf) and KOAc in 1,4-dioxane at 90–100°C.

-

Reaction time: 12–18 hours under nitrogen.

-

Yield: 60–70% after silica gel chromatography (petroleum ether/EtOAc 3:1).

Critical Parameters :

-

Catalyst Loading : 5 mol% PdCl2(dppf) minimizes decomposition.

-

Base : KOAc enhances transmetallation efficiency.

Alternative Routes: Suzuki-Miyaura Coupling

For substrates with pre-existing boronate groups, Suzuki coupling links the pyrazole to the ester:

Step 1: Preparation of Boronic Acid

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is synthesized via Miyaura borylation of 4-iodo-1H-pyrazole.

Step 2: Coupling with Halogenated Ester

-

Ethyl 3-methyl-2-bromobutanoate reacts with the boronic acid using Pd(PPh3)4 and Na2CO3 in toluene/water (4:1) at 80°C.

-

Yield: 50–65% after extraction and chromatography.

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

Challenges and Mitigation Strategies

-

Boronate Hydrolysis : Anhydrous conditions (molecular sieves) and neutral pH stabilize the dioxaborolan ring.

-

Low Coupling Yields : Increasing catalyst loading to 7 mol% PdCl2(dppf) improves conversion but risks palladium contamination.

-

Steric Hindrance : Bulky substituents on the pyrazole necessitate longer reaction times (24–36 hours).

Scalability and Industrial Applications

Q & A

Q. What are the common synthetic strategies for preparing ethyl 3-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. For example, alkylation of pyrazole-containing intermediates with ethyl bromoalkanoates under nickel or palladium catalysis is a key step, as demonstrated in analogous syntheses . Reaction conditions (e.g., 60°C for 19–20 hours in THF with a Pd catalyst) and stoichiometric ratios (1:1 equiv of boronic ester to alkyl halide) are critical for optimizing yield .

Q. How is the structural integrity of this compound confirmed post-synthesis?

NMR spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming regiochemistry and boron coordination. For example, diagnostic signals include downfield shifts for pyrazole protons (δ 6.99–7.35 ppm) and boron-related peaks in ¹¹B NMR . X-ray crystallography (using SHELX software ) may resolve ambiguities in stereochemistry or boron coordination geometry.

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing bioactive molecules, such as kinase inhibitors (e.g., CDK2 inhibitors ) or taxol derivatives for drug delivery . The boronic ester group enables late-stage functionalization via cross-coupling, while the ester moiety allows hydrolytic tuning for prodrug strategies.

Q. What purification techniques are recommended for isolating this compound?

Flash column chromatography (e.g., silica gel with gradients of methanol in dichloromethane) is standard . For air-sensitive intermediates, recrystallization in non-polar solvents (hexane/ethyl acetate) under inert atmospheres is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions in Suzuki-Miyaura couplings involving this compound?

Catalyst selection (e.g., Pd(PPh₃)₄ vs. NiCl₂(dppe)) and ligand design significantly impact regioselectivity. For example, bulky ligands reduce homocoupling of boronic esters . Temperature control (e.g., 60°C for slow kinetics ) and additives (K₂CO₃ for deprotonation) minimize undesired protodeboronation .

Q. How can structural ambiguities in crystallographic data be resolved for boron-containing derivatives?

High-resolution X-ray data (collected at synchrotron facilities) and Hirshfeld surface analysis improve accuracy in boron-oxygen bond length determination. SHELXL refinement with restraints for boron geometry is critical . For dynamic systems, DFT calculations (e.g., Gaussian 16) predict stable conformers to guide refinement .

Q. What strategies address low yields in multi-step syntheses involving this compound?

Protection-deprotection sequences (e.g., tert-butyl esters ) and flow chemistry for air-sensitive intermediates enhance efficiency. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate derivatives are synthesized in one step with >85% yield using optimized flow conditions .

Q. How can computational methods predict reactivity trends for this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. For instance, the boron atom’s p-orbital conjugation with the pyrazole ring lowers LUMO energy, enhancing oxidative addition with Pd(0) . Molecular dynamics (MD) simulations model solvent effects on transition states .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

Hydrolytic stability assays in PBS (pH 7.4) at 37°C monitor ester hydrolysis via LC-MS. For boronic esters, competitive binding studies with diols (e.g., pinacol) quantify boron-diol interactions . Accelerated degradation studies under UV light or heat identify decomposition pathways .

Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles?

Kinetic isotope effects (KIE) and in situ IR spectroscopy track bond cleavage/formation during coupling. For example, deuterium labeling at the pyrazole C-H position reveals rate-determining transmetallation steps . Electrospray ionization mass spectrometry (ESI-MS) detects palladium intermediates in catalytic cycles .

Methodological Considerations

- Contradiction Analysis : Discrepancies in reported yields (e.g., 54% vs. 85% ) often stem from solvent polarity or catalyst loading differences. Systematic DOE (Design of Experiments) identifies critical factors.

- Air-Sensitive Handling : Use Schlenk lines or gloveboxes for boron intermediates, as exposure to moisture degrades boronic esters .

- ADMET Profiling : For in vivo studies, logP calculations (via HPLC) and microsomal stability assays predict bioavailability of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.